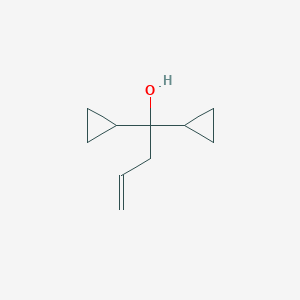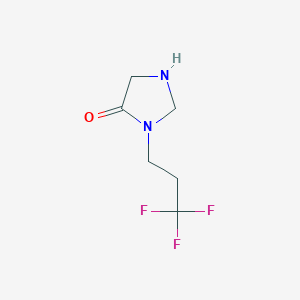
3-(3,3,3-Trifluoropropyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,3,3-Trifluoropropyl)imidazolidin-4-one” is a chemical compound with the CAS Number: 1551423-37-0 . It has a molecular weight of 182.15 . The IUPAC name for this compound is 3-(3,3,3-trifluoropropyl)imidazolidin-4-one .
Molecular Structure Analysis
The InChI code for “3-(3,3,3-Trifluoropropyl)imidazolidin-4-one” is 1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .Aplicaciones Científicas De Investigación
1. Role in Bioactive Oligopeptides
Imidazolidin-4-ones, such as 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one, are utilized in modifying the structure of bioactive oligopeptides. They serve as surrogates for proline or as protectants for the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis involves the reaction of an alpha-aminoamide moiety with a ketone or aldehyde, leading to imine formation and subsequent intramolecular cyclization. A study demonstrated that this formation is stereoselective when certain substituted benzaldehydes are used with primaquine alpha-aminoamide derivatives (Ferraz et al., 2007).
2. DNA-Binding and Antibacterial Properties
Imidazole-linked thiazolidinone hybrid molecules, which include imidazolidin-4-one derivatives, have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. One of the molecules in this category exhibited minimal inhibitory concentration values comparable to the reference drug streptomycin. Additionally, these compounds have a strong affinity towards DNA, binding specifically at the DNA minor groove, as demonstrated through various studies including UV-visible absorption and fluorescence quenching (War et al., 2017).
3. Psychopharmacological Properties
Certain imidazolidine derivatives, known as hydantoins, have been identified to possess psychopharmacological properties. For instance, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, synthesized from glycine, demonstrated antinociceptive effects in mice, suggesting potential therapeutic applications in pain management (Queiroz et al., 2015).
4. Corrosion Inhibition
Imidazolidin-4-one derivatives have been evaluated for their corrosion inhibition efficiency. A study involving 1-(2-ethylamino)-2-methylimidazolidine showed its potential as a corrosion inhibitor in deaerated acid media. The study used techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Cruz et al., 2004).
5. Synthesis of Complex Arylated Imidazoles
Imidazoles, including imidazolidin-4-one derivatives, play a significant role in the synthesis of complex arylated imidazoles. These derivatives are key in the regioselective and sequential arylation of all three C-H bonds of the imidazole core. Such processes are crucial in the development of pharmaceuticals and molecular functional materials (Joo et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, eye damage, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKXDYNHVDRULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CN1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

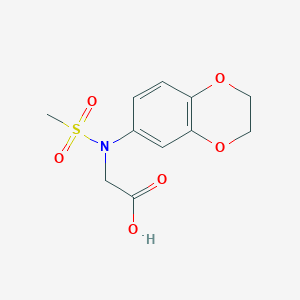
![N-[2-[[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2925943.png)
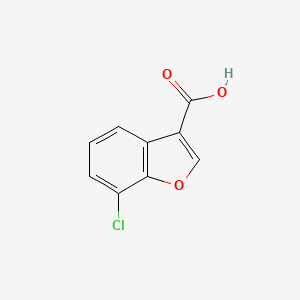
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2925947.png)
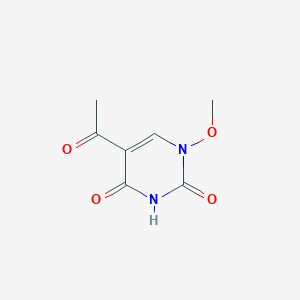
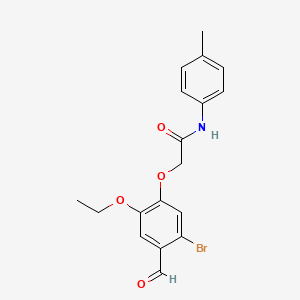

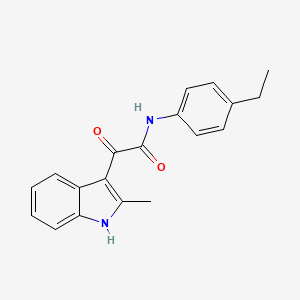
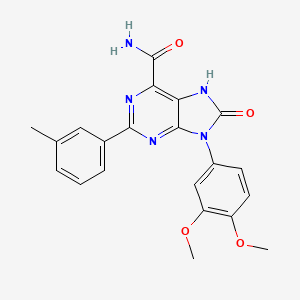
![2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2925954.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2925956.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2925957.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate](/img/structure/B2925958.png)
